![molecular formula C13H15NO5S B3165199 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS No. 897767-54-3](/img/structure/B3165199.png)
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a complex organic compound that features a sulfonyl group attached to a tetrahydropyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (ppars), which play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Compounds with similar structures have been found to modulate the activities of all three ppars, pparalpha, ppargamma, and ppardelta . This modulation is achieved through a process coupling low-affinity biochemical screening with high-throughput co-crystallography .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds containing similar structures .
Result of Action
Similar compounds have been found to have beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters .
Biochemical Analysis
Biochemical Properties
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are crucial in inflammatory responses . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can downregulate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby reducing inflammation . Furthermore, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity and function. For instance, it has been shown to inhibit the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it may interact with transcription factors, such as NF-κB, inhibiting their activation and subsequent gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation may influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods . Its degradation products may also exhibit biological activity, potentially contributing to its overall effects. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects and modulation of metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and metabolic effects without significant toxicity . At higher doses, it may cause adverse effects, such as gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes such as COX-2 and NF-κB, which play crucial roles in inflammatory and metabolic processes . Additionally, this compound may affect metabolic flux by altering the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, it may accumulate in the nucleus, influencing gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- 1-[(4-Chlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- 1-[(4-Nitrophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Uniqueness
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-6H,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMANXASCMBHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


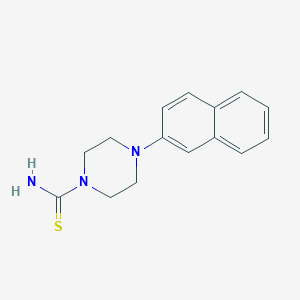
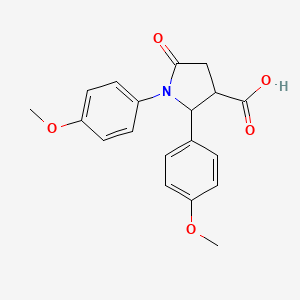
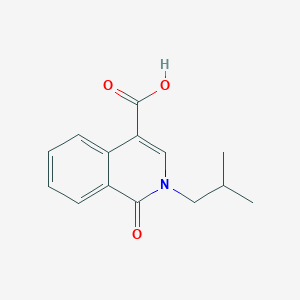
![[3-(2-Chloro-4-fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165134.png)
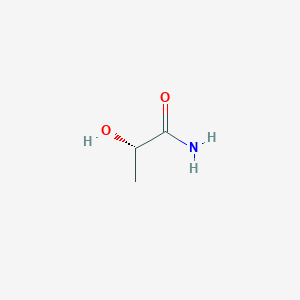
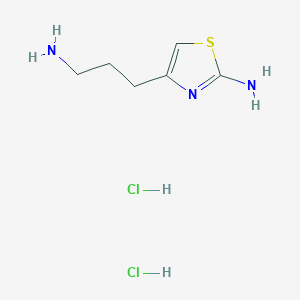
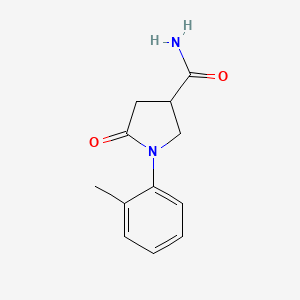
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine](/img/structure/B3165161.png)
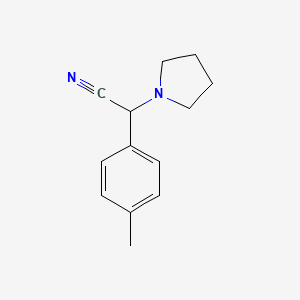
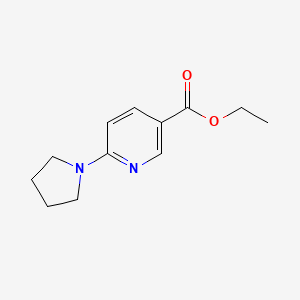
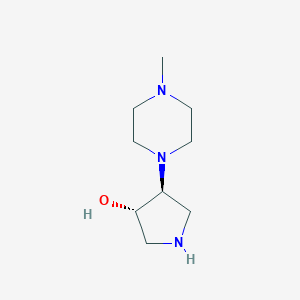
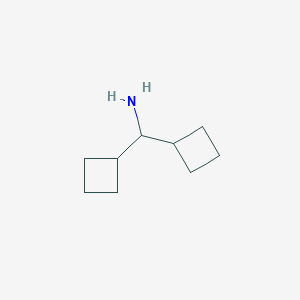
![3-[(2-Fluorobenzyl)sulfonyl]propanoic acid](/img/structure/B3165195.png)
![[3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165205.png)
